molecular formula C14H23N B12951378 N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine

N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine

Cat. No.: B12951378
M. Wt: 205.34 g/mol
InChI Key: CZZINEFQJRAPBJ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to an octahydro-1H-4,7-methanoinden-5-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a cyclopropylmethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-4,7-methanoindan: Shares a similar backbone structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the complex indene structure.

Uniqueness

N-(Cyclopropylmethyl)octahydro-1H-4,7-methanoinden-5-amine is unique due to its combination of a cyclopropylmethyl group with an octahydro-1H-4,7-methanoinden-5-amine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-(cyclopropylmethyl)tricyclo[5.2.1.02,6]decan-8-amine

InChI

InChI=1S/C14H23N/c1-2-11-10-6-13(12(11)3-1)14(7-10)15-8-9-4-5-9/h9-15H,1-8H2

InChI Key

CZZINEFQJRAPBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3NCC4CC4

Origin of Product

United States

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